molecular formula C20H16Cl2N4O2 B6040826 N,N'-bis(3-amino-4-chlorophenyl)isophthalamide

N,N'-bis(3-amino-4-chlorophenyl)isophthalamide

Cat. No. B6040826
M. Wt: 415.3 g/mol
InChI Key: KGHGMPFDZHLNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(3-amino-4-chlorophenyl)isophthalamide, commonly known as "BCPI," is a chemical compound that has been widely used in scientific research for its unique properties. BCPI is a white to off-white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. This compound has been studied extensively for its potential applications in various fields, including medicine, materials science, and environmental science.

Mechanism of Action

The mechanism of action of BCPI is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. BCPI has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair. In addition, BCPI has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BCPI has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that BCPI can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cancer cell growth. In addition, BCPI has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BCPI in lab experiments is its high purity and stability. BCPI is a well-characterized compound that can be synthesized in high yields and purity, making it a reliable reagent for scientific research. However, one of the limitations of using BCPI is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research involving BCPI. One potential direction is to further investigate the mechanism of action of BCPI, particularly its effects on cancer cells. In addition, there is potential for the development of new drugs based on the structure of BCPI. Finally, there is potential for the use of BCPI in materials science and environmental science, particularly in the development of new materials and sensors.

Synthesis Methods

The synthesis of BCPI involves the reaction between 3-amino-4-chlorobenzoyl chloride and isophthalic acid in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of BCPI as a product. The synthesis of BCPI has been optimized to achieve high yields and purity, making it a viable option for large-scale production.

Scientific Research Applications

BCPI has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BCPI is in the development of new drugs. BCPI has been shown to have potent anti-tumor activity, making it a potential candidate for the treatment of cancer. In addition, BCPI has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-N,3-N-bis(3-amino-4-chlorophenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4O2/c21-15-6-4-13(9-17(15)23)25-19(27)11-2-1-3-12(8-11)20(28)26-14-5-7-16(22)18(24)10-14/h1-10H,23-24H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHGMPFDZHLNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N)C(=O)NC3=CC(=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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